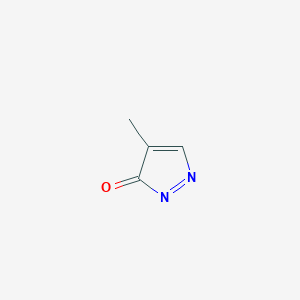

4-Methyl-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-3H-pyrazol-3-one is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-3H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid . Another method involves the use of terminal alkynes with aromatic aldehydes and molecular iodine .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents such as bromine to facilitate the reaction .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

4-Methyl-3H-pyrazol-3-one undergoes hydrolysis under acidic or basic conditions, leading to ring-opening products:

-

Acidic hydrolysis : Produces β-keto acids via cleavage of the pyrazolone ring.

-

Basic hydrolysis : Yields amines or substituted hydrazines through nucleophilic attack at the carbonyl group.

Mechanistic Pathway :

-

Protonation (acidic) or deprotonation (basic) of the carbonyl oxygen.

-

Nucleophilic water attack at the electrophilic carbonyl carbon.

-

Ring-opening and subsequent tautomerization or decarboxylation .

Condensation Reactions

This compound reacts with aromatic aldehydes in Knoevenagel-type condensations to form α,β-unsaturated derivatives .

Key Example:

Reaction with Benzaldehyde

| Conditions | Product | Yield | References |

|---|---|---|---|

| Ethanol, piperidine, 0°C, 24h | 4-Benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 77–82% |

Mechanistic Insights :

-

Aldehyde carbonyl activates the α-hydrogen for deprotonation.

-

Nucleophilic attack by the pyrazolone’s methylene group forms a conjugated enone system .

Structural Confirmation :

Cyclocondensation with Hydrazines

This compound participates in regioselective cyclocondensation with hydrazines to synthesize polysubstituted pyrazoles .

Example Reaction:

Synthesis of 1,3,5-Trisubstituted Pyrazoles

| Conditions | Product | Regioselectivity | References |

|---|---|---|---|

| t-BuOK, DMF, 80°C, 12h | 3,5-Dimethyl-1-phenylpyrazole | >90% |

Mechanism :

-

Hydrazine attacks the pyrazolone’s carbonyl carbon.

-

Cyclization via intramolecular nucleophilic substitution.

Multicomponent Reactions (MCRs)

The compound serves as a precursor in MCRs for synthesizing fused heterocycles:

Oxidative Coupling

Under aerobic conditions, this compound undergoes oxidation to form dimeric or polymeric structures:

Example :

| Conditions | Product | Oxidant | References |

|---|---|---|---|

| O2, DMSO, 60°C, 6h | 4,4′-(Arylmethylene)-bis-pyrazolone derivatives | Air |

Mechanism :

-

Radical-mediated coupling of two pyrazolone units.

-

Stabilization through conjugation with aromatic substituents .

Interaction with Electrophiles

The methylene group adjacent to the carbonyl is highly nucleophilic, enabling reactions with electrophiles:

Nitration:

| Conditions | Product | Position | References |

|---|---|---|---|

| HNO3, H2SO4, 0°C, 2h | 5-Methyl-4-nitro-3H-pyrazol-3-one | C4 |

Regioselectivity : Directed by the electron-withdrawing carbonyl group .

Mechanistic and Stability Considerations

-

Tautomerism : The keto-enol tautomerism of the pyrazolone ring influences reactivity, with the enol form favoring electrophilic substitutions .

-

Steric Effects : Substituents on the phenyl group modulate reaction rates and regioselectivity in condensations .

-

Oxidative Stability : Autoxidation is observed in air, necessitating inert atmospheres for reactions requiring reduced intermediates .

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

4-Methyl-3H-pyrazol-3-one has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Its derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazolone derivatives possess significant antibacterial and antifungal properties. For instance, modifications in the structure of this compound can enhance its efficacy against pathogens like Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, providing a basis for its use as an anti-inflammatory agent. In experimental models, it has demonstrated a reduction in joint swelling and pain comparable to traditional non-steroidal anti-inflammatory drugs .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazolone derivatives. For example, derivatives of this compound were screened against various cancer cell lines, revealing significant cytotoxic effects and the ability to induce apoptosis .

Chemical Research

Building Block in Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it useful for developing new compounds with desired properties .

Material Science

Fluorescent Materials

The unique structural characteristics of this compound contribute to its application in creating fluorescent materials. Pyrazolone derivatives have been explored for their photophysical properties, which are beneficial in optoelectronic applications such as sensors and light-emitting devices .

Agricultural Applications

Agrochemicals

Due to their biological activity, pyrazolone derivatives are also being researched as potential agrochemicals. Their effectiveness against plant pathogens suggests that they could be developed into novel pesticides or fungicides .

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthetic Applications

| Reaction Type | Description | Products | Reference |

|---|---|---|---|

| Condensation | Reaction with aldehydes | Pyrazolone derivatives | |

| Cyclization | Formation of heterocycles | Complex organic compounds |

Case Studies

- Antimicrobial Efficacy Study : A series of pyrazolone derivatives were synthesized and tested against various bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity against E. coli and Bacillus subtilis, demonstrating the importance of structure-activity relationships in drug design .

- Anti-inflammatory Mechanism Investigation : In a controlled study involving arthritic models, administration of a pyrazolone derivative resulted in significant reductions in inflammation markers compared to untreated controls. Histological analyses confirmed decreased leukocyte infiltration in treated groups, supporting its potential as an anti-inflammatory agent .

- Anticancer Screening : A derivative was evaluated against multiple cancer cell lines using MTT assays. The findings revealed IC50 values indicating potent anticancer activity, particularly against breast cancer cells, suggesting further exploration into its therapeutic applications .

Mécanisme D'action

4-Methyl-3H-pyrazol-3-one exerts its effects primarily by inhibiting the enzyme alcohol dehydrogenase. It forms a ternary complex with the enzyme and its coenzyme NAD+, thereby preventing the conversion of methanol and ethylene glycol to their toxic metabolites . This inhibition is highly effective, with a binding affinity significantly greater than that of the toxic alcohols .

Comparaison Avec Des Composés Similaires

Pyrazole: The parent compound with a similar ring structure but without the methyl group.

3,5-Dimethylpyrazole: Another derivative with two methyl groups, offering different reactivity and applications.

5-Aminopyrazole: Known for its use in synthesizing condensed heterocyclic systems.

Uniqueness: 4-Methyl-3H-pyrazol-3-one is unique due to its specific inhibition of alcohol dehydrogenase, making it a crucial compound in medical treatments for poisoning. Its versatility in undergoing various chemical reactions also sets it apart from other pyrazole derivatives .

Propriétés

Formule moléculaire |

C4H4N2O |

|---|---|

Poids moléculaire |

96.09 g/mol |

Nom IUPAC |

4-methylpyrazol-3-one |

InChI |

InChI=1S/C4H4N2O/c1-3-2-5-6-4(3)7/h2H,1H3 |

Clé InChI |

WNRVXVWPXKDOEB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=NC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.